molecular formula C23H31BN2O2 B1473827 1-Phenyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine CAS No. 2055752-24-2

1-Phenyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine

Cat. No. B1473827
M. Wt: 378.3 g/mol
InChI Key: YIEPQKWTXHUCQJ-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . This is a boronic acid derivative, often used in organic synthesis and catalysis .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed synthesis methods for derivatives of this compound, focusing on their chemical properties and potential applications. For example, Spencer et al. (2002) describe the synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives, highlighting their activity against serine proteases such as thrombin. These compounds show weak N–B coordination, which could be of interest in developing inhibitors for specific biochemical pathways (Spencer et al., 2002).

Antimalarial and Anticancer Applications

Research has explored the antimalarial activity of certain piperazine derivatives. Cunico et al. (2009) reported on the crystal structures of active tert-butyl and nonactive nitrobenzyl piperazine derivatives, indicating the importance of specific substituents for antimalarial activity (Cunico et al., 2009). Additionally, Lv et al. (2019) synthesized a heterocyclic compound with significant in vitro anticancer activities against human bone cancer cell lines, demonstrating the potential of these compounds in therapeutic applications (Lv et al., 2019).

Antifungal Activity

Wieczorek et al. (2014) investigated the fungicidal activity of a 3-piperazine-bis(benzoxaborole) compound, finding it more effective than standard antibiotics against several filamentous fungi. This suggests the potential of piperazine derivatives in addressing fungal infections (Wieczorek et al., 2014).

Molecular Docking and DFT Studies

Studies have also focused on the molecular structure and docking investigations of piperazine derivatives. Huang et al. (2021) performed DFT studies and crystallographic analyses on boric acid ester intermediates, providing insights into their molecular conformations and physicochemical properties. Such research aids in understanding how these compounds interact with biological targets (Huang et al., 2021).

properties

IUPAC Name

1-phenyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31BN2O2/c1-22(2)23(3,4)28-24(27-22)20-12-10-19(11-13-20)18-25-14-16-26(17-15-25)21-8-6-5-7-9-21/h5-13H,14-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEPQKWTXHUCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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